Desmethyl Carbodenafil
Overview
Description
Desmethyl Carbodenafil is a chemical compound used as a reference material for laboratory use . It is a metabolite of Carbodenafil . The CAS number for this compound is 147676-79-7 .
Molecular Structure Analysis
This compound has a molecular formula of C23 H30 N6 O3 and a molecular weight of 438.52 . Its IUPAC name is 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one .Physical and Chemical Properties Analysis
This compound is a solid, off-white substance . It has a molecular formula of C23 H30 N6 O3 and a molecular weight of 438.52 .Scientific Research Applications
Toxicology and Public Health
A case report highlighted the first known case of fatal intoxication by desmethyl carbodenafil. This unapproved sildenafil analogue, detected in a 34-year-old male, underscores its relevance in forensic toxicology and public health concerns related to unregulated substances in supplements (Bakota et al., 2016).
Analytical Chemistry and Drug Detection
The isolation and characterization of novel sildenafil analogues, including this compound, from health supplements have been an important aspect of analytical chemistry. Studies focused on identifying and characterizing these compounds using advanced techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy (Kee et al., 2017), (Kee et al., 2020).
Wastewater Analysis
In environmental studies, this compound has been a subject of interest. For instance, an investigation into the use of erectile dysfunction products in Europe utilized wastewater-based epidemiology. This study, including the detection of this compound, provides insights into the consumption patterns of prescription drugs and potential issues with counterfeit medication (Causanilles et al., 2018).
Pharmacokinetics and Clinical Implications
Research in the pharmacokinetics field has involved the determination of sildenafil and its metabolites, including N-desmethyl sildenafil, in various clinical contexts. This research is vital for optimizing therapies and understanding drug metabolism in different patient populations (Simiele et al., 2015), (Witjes et al., 2009).
Cardiovascular Research
Studies on vardenafil, a related phosphodiesterase type 5 inhibitor, have implications for understanding the effects of similar compounds like this compound. Research has shown that vardenafil improves aortic stiffness and wave reflections, contributing to the broader understanding of cardiovascular health and erectile dysfunction treatments (Vlachopoulos et al., 2012).
Mechanism of Action
Target of Action
Desmethyl Carbodenafil primarily targets the Phosphodiesterase-5 (PDE-5) enzyme . This enzyme is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological process of erection .
Mode of Action
This compound, being a PDE-5 inhibitor, works by inhibiting the action of the PDE-5 enzyme . This inhibition prevents the breakdown of cGMP, leading to an increased concentration of cGMP in the body . The buildup of cGMP enhances the vasodilatory effect of nitric oxide, leading to penile erection .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide-cGMP pathway . Nitric oxide is released in the corpus cavernosum during sexual stimulation. It activates the enzyme guanylate cyclase, which produces cGMP. cGMP, in turn, triggers a series of protein kinase reactions that result in the relaxation of the smooth muscles of the corpus cavernosum, thereby facilitating penile erection .
Pharmacokinetics
It is known that this compound is a metabolite of sildenafil, which is mainly metabolized through the hepatic microsomal isoenzyme cytochrome p (cyp)3a4, with a slight contribution from the hepatic isoenzymes cyp2c9 . N-desmethyl sildenafil, a metabolite of sildenafil, has been detected in the plasma of patients up to 24 hours after administration of sildenafil . This suggests that this compound may have similar ADME properties.
Result of Action
The molecular effect of this compound is the inhibition of the PDE-5 enzyme, leading to an increase in the levels of cGMP . This results in the relaxation of smooth muscle tissue and increased blood flow to the penis, thereby aiding in the achievement and maintenance of an erection . On a cellular level, this compound may alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Desmethyl Carbodenafil plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which enhances the vasodilatory effect of nitric oxide. The compound interacts with various biomolecules, including PDE-5, cGMP, and nitric oxide. The nature of these interactions involves the binding of this compound to the active site of PDE-5, preventing the breakdown of cGMP and thereby prolonging its vasodilatory effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects endothelial cells by enhancing the vasodilatory effect of nitric oxide, leading to increased blood flow. The compound also impacts cell signaling pathways by increasing cGMP levels, which can influence gene expression and cellular metabolism. Additionally, this compound has been shown to affect smooth muscle cells by promoting relaxation and reducing contraction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PDE-5, inhibiting the enzyme’s activity. This inhibition prevents the breakdown of cGMP, leading to its accumulation and prolonged vasodilatory effects. The compound also interacts with other biomolecules, such as nitric oxide, to enhance its effects. Furthermore, this compound may influence gene expression by modulating cGMP-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound has been observed to cause sustained vasodilatory effects and potential alterations in cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity for several hours, but its effects may diminish over time due to degradation and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal adverse effects and effectively enhances vasodilation. At higher doses, this compound can cause toxic effects, including cardiovascular complications and potential organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus, and adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PDE-5 and cGMP. The compound is metabolized in the liver, where it undergoes hydroxylation and demethylation to form various metabolites. These metabolic processes can influence the compound’s activity and duration of action. Additionally, this compound may affect metabolic flux and metabolite levels by modulating cGMP-dependent pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes and accumulate in specific tissues, such as the vascular endothelium and smooth muscle. Transporters and binding proteins, such as organic anion transporters, may facilitate its movement across cellular compartments. The localization and accumulation of this compound can influence its activity and duration of action .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and cell membrane. The compound’s activity is influenced by its localization, as it needs to interact with PDE-5 and other biomolecules within these compartments. Post-translational modifications, such as phosphorylation, may also affect the compound’s targeting and function. This compound’s localization to specific cellular compartments is crucial for its biochemical and cellular effects .
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-5-7-17-19-20(28(4)26-17)22(30)25-21(24-19)16-14-15(8-9-18(16)32-6-2)23(31)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFGMSHSTNMHMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-79-7 | |
Record name | Desmethyl Carbodenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORCARBODENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JB0I959JI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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